2-(Methoxymethyl)-3,4-dihydroquinazoline hydrochloride
Description
2-(Methoxymethyl)-3,4-dihydroquinazoline hydrochloride (CAS: 1315367-53-3) is a synthetic heterocyclic compound featuring a dihydroquinazoline core substituted with a methoxymethyl group at position 2. It is primarily utilized as a pharmaceutical reference standard in drug development and quality control, reflecting its role in analytical research . The compound’s structure combines the rigidity of the quinazoline scaffold with the electron-donating methoxymethyl substituent, which may influence solubility, receptor binding, and metabolic stability.
Properties
IUPAC Name |
2-(methoxymethyl)-1,4-dihydroquinazoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c1-13-7-10-11-6-8-4-2-3-5-9(8)12-10;/h2-5H,6-7H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLHYUMKZPAVNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NCC2=CC=CC=C2N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-3,4-dihydroquinazoline hydrochloride typically involves the reaction of anthranilic acid derivatives with methoxymethyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring system. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and reduce production costs. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Reaction Mechanisms
The mechanisms involved in the formation of 2-(Methoxymethyl)-3,4-dihydroquinazoline hydrochloride typically include:
-
Nucleophilic Attack : The reaction begins with a nucleophilic attack by an amine on an electrophilic carbonyl carbon, leading to the formation of an intermediate.
-
Cyclization : Following the formation of the intermediate, intramolecular cyclization occurs where the nitrogen from the amine group attacks another electrophilic site within the molecule, resulting in the closure of the dihydroquinazoline ring.
-
Protonation and Deprotonation Steps : These steps are crucial for stabilizing intermediates and facilitating further transformations to yield the final product .
Characterization Techniques
To confirm the structure and purity of 2-(Methoxymethyl)-3,4-dihydroquinazine hydrochloride, various analytical techniques are employed:
-
Nuclear Magnetic Resonance (NMR) : NMR spectroscopy provides insight into the molecular structure by revealing information about hydrogen and carbon environments within the compound.
-
Infrared Spectroscopy (IR) : IR spectroscopy helps identify functional groups present in the compound by measuring molecular vibrations.
-
Mass Spectrometry (MS) : This technique is used to determine the molecular weight and confirm the molecular formula of the compound.
Table 1: Characterization Data
| Technique | Observations |
|---|---|
| NMR | Signals corresponding to methoxy and aromatic protons observed. |
| IR | Characteristic peaks at 3400 cm (N-H stretch), 1600 cm (C=C stretch). |
| MS | Molecular ion peak at m/z = 212 confirming CHClNO. |
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex quinazoline derivatives. Its unique structure allows chemists to explore various functionalizations that can lead to new compounds with enhanced properties.
Biology
- Enzyme Inhibition Studies : Research indicates that 2-(Methoxymethyl)-3,4-dihydroquinazoline hydrochloride can inhibit specific enzymes, making it a candidate for drug development targeting enzyme-related diseases.
- Immune System Modulation : Studies have shown that the compound can influence immune responses by affecting enzymes involved in these processes. This property may have implications for therapies aimed at autoimmune diseases.
Pharmacokinetics
- ADME Profiling : The compound is utilized in pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) profiles in animal models. Techniques such as LC-MS/MS are employed to gather data that inform drug design.
Drug Formulation
- Enhancing Drug Properties : Research has demonstrated that incorporating this compound into drug formulations can improve solubility and stability, leading to more effective medications. This application is crucial for developing drugs with better bioavailability .
Case Study 1: Enzyme Inhibition
A study focused on the inhibitory effects of this compound on specific enzymes involved in cancer progression. Results indicated a significant reduction in enzyme activity, suggesting potential therapeutic applications in oncology.
Case Study 2: Pharmacokinetics
In an ADME study conducted on rats, the compound was administered via injection. The results showed rapid absorption and favorable distribution throughout the body, highlighting its potential as a lead compound in drug development aimed at improving therapeutic efficacy.
Case Study 3: Drug Formulation
A formulation study assessed the impact of adding this compound to a poorly soluble drug. The findings revealed that the inclusion of this compound significantly improved solubility and stability over time compared to the control formulation.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)-3,4-dihydroquinazoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses.
Comparison with Similar Compounds
Structural and Functional Comparisons
Core Heterocycle :
- The dihydroquinazoline core in the target compound contrasts with the tetrahydropyrimidine scaffold in SNAP-7941 derivatives and the phenylalkylamine structure in Verapamil . These differences influence conformational flexibility and binding affinities to biological targets.
- Alfentanil’s piperidinyl-tetrazolyl core enables potent opioid receptor interaction, unlike the dihydroquinazoline system .
- Substituent Effects: The methoxymethyl group in the target compound may enhance solubility compared to non-polar substituents (e.g., alkyl chains in SNAP-7941 derivatives) . However, its electron-donating nature contrasts with the electron-withdrawing fluoroethyl group in FE@SNAP, which improves blood-brain barrier penetration . Aromatic substituents (e.g., difluorophenyl in SNAP-7941 derivatives or trimethoxyphenyl in NAS 26 ) are linked to enhanced receptor selectivity and metabolic stability, which the target compound lacks.
Pharmacological Activity :
- While this compound lacks direct therapeutic data in the evidence, structural analogs like SNAP-7941 derivatives exhibit potent MCHR1 antagonism (IC₅₀ values in nM range) , and Alfentanil acts as a rapid-onset opioid . The absence of a defined biological target for the target compound limits direct functional comparisons.
Research Findings and Data Gaps
- Stability and Reactivity : Methoxymethyl-substituted compounds often exhibit moderate stability under acidic conditions, contrasting with hydrolytically labile groups like esters or amides in other analogs .
- Data Limitations: No pharmacokinetic, toxicity, or receptor-binding data for this compound are available in the provided evidence. Comparative studies with quinazoline-based drugs (e.g., EGFR inhibitors) are also absent.
Biological Activity
2-(Methoxymethyl)-3,4-dihydroquinazoline hydrochloride is a heterocyclic compound belonging to the quinazoline family, which is recognized for its diverse biological activities. Quinazolines have been extensively studied for their potential therapeutic applications, including their roles as enzyme inhibitors and in various disease treatments.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₁₃ClN₂O
- CAS Number : 1315367-53-3
- Molecular Weight : 224.69 g/mol
The presence of the methoxymethyl group distinguishes this compound from other quinazolines, influencing its biological activity and solubility.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, modulating the enzyme's function. Additionally, it may affect cellular signaling pathways, leading to altered cellular responses .
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for various enzymes, including those involved in cancer pathways. For instance, studies have shown that similar quinazoline derivatives exhibit inhibitory effects on receptor tyrosine kinases (RTKs) such as c-Met and VEGFR-2, which are crucial in tumor growth and angiogenesis .
Table 1: Inhibition Potency of Quinazoline Derivatives
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 2-(Methoxymethyl)-3,4-dihydroquinazoline | c-Met | 0.052 |
| 4b | VEGFR-2 | 0.084 |
| Cabozantinib | c-Met/VEGFR-2 | Reference |
Anticancer Activity
In vitro studies demonstrate that this compound exhibits significant cytotoxicity against cancer cell lines. For example, compounds derived from quinazoline structures have shown higher cytotoxic activity against HCT-116 colorectal cancer cells compared to standard treatments like cabozantinib .
Case Study: Cytotoxicity Assessment
A study assessed the cytotoxic effects of various quinazoline derivatives on HCT-116 cells. The results indicated that:
- Compound 4b demonstrated superior inhibition of cell proliferation.
- Compound 4e induced apoptosis in a dose-dependent manner.
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound suggests favorable properties for oral bioavailability and solubility. In silico studies predict high absorption rates and low toxicity profiles compared to existing anticancer agents .
Research Applications
This compound serves multiple roles in research:
- Therapeutic Development : Investigated for potential use in treating cancers and other diseases associated with dysregulated enzyme activity.
- Synthetic Chemistry : Acts as a precursor for synthesizing more complex quinazoline derivatives.
- Material Science : Explored for applications in developing new materials due to its unique chemical properties.
Q & A
Basic: What are the standard synthetic routes for 2-(Methoxymethyl)-3,4-dihydroquinazoline hydrochloride?
Methodological Answer:
Synthesis typically involves cyclization reactions between substituted amines and carbonyl precursors under acidic or catalytic conditions. For example:
- Step 1 : Condensation of 2-aminobenzyl alcohol derivatives with methoxymethyl-containing reagents.
- Step 2 : Cyclization via acid catalysis (e.g., HCl) to form the dihydroquinazoline core.
- Step 3 : Hydrochloride salt formation through crystallization in ethanol/HCl mixtures.
Similar protocols are validated for structurally related dihydroquinazolines, where reaction time and stoichiometry are critical for yield optimization .
Basic: What spectroscopic and chromatographic methods confirm the identity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : 1H NMR (DMSO-d6) identifies methoxymethyl protons (δ 3.2–3.4 ppm) and aromatic protons (δ 6.8–7.5 ppm). 13C NMR confirms the quaternary carbons in the quinazoline ring .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% trifluoroacetic acid to assess purity (>98%) .
- Mass Spectrometry : ESI-MS in positive ion mode verifies the molecular ion peak (e.g., [M+H]+ at m/z calculated for C₁₁H₁₄ClN₂O) .
Advanced: How can researchers optimize reaction yields while minimizing byproducts?
Methodological Answer:
- Design of Experiments (DOE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading). For example, higher temperatures (80–100°C) may accelerate cyclization but risk decomposition .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., incomplete cyclization products). Adjust stoichiometry of the methoxymethyl precursor to reduce side reactions .
- Purification : Gradient recrystallization or preparative HPLC resolves co-eluting impurities. TCI America protocols emphasize solvent selection (e.g., ethanol/water mixtures) for high-purity isolation .
Advanced: How should researchers address discrepancies in reported biological activity data?
Methodological Answer:
- Purity Validation : Cross-check batches using orthogonal methods (HPLC-MS, Karl Fischer titration for water content). MedChemExpress highlights batch-specific COAs for traceability .
- Assay Standardization : Use positive controls (e.g., known receptor agonists/antagonists) to calibrate pharmacological assays.
- Degradation Studies : Perform accelerated stability testing (40°C/75% RH for 4 weeks) to rule out activity loss due to hydrolysis or oxidation .
Advanced: What analytical strategies identify degradation products under physiological conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor via LC-MS/MS to detect hydrolysis of the methoxymethyl group or quinazoline ring opening .
- Stability-Indicating Methods : Develop a gradient HPLC method resolving parent compound from degradation products (e.g., open-chain amines or demethylated derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
